Ethane, 1-(fluoromethoxy)-2-methoxy-
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Overview
Description
Ethane, 1-(fluoromethoxy)-2-methoxy- is an organic compound with the molecular formula C4H9FO2 It is a derivative of ethane, where one hydrogen atom is replaced by a fluoromethoxy group and another by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1-(fluoromethoxy)-2-methoxy- typically involves the reaction of ethane derivatives with fluorinating agents. One common method is the reaction of ethane-1,2-diol with fluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution of hydrogen atoms with fluorine and methoxy groups.
Industrial Production Methods
Industrial production of Ethane, 1-(fluoromethoxy)-2-methoxy- often involves large-scale fluorination processes. These processes use fluorine gas or other fluorinating agents in a controlled environment to ensure the safety and efficiency of the reaction. The production is typically carried out in specialized reactors designed to handle the reactive nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1-(fluoromethoxy)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of fluoroacetic acid or methoxyacetic acid.
Reduction: Formation of ethane or other simpler hydrocarbons.
Substitution: Formation of various substituted ethane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethane, 1-(fluoromethoxy)-2-methoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethane, 1-(fluoromethoxy)-2-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can form strong bonds with biological molecules, affecting their structure and function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,2-dimethoxy-: Similar structure but lacks the fluorine atom.
Ethane, 1-fluoro-2-methoxy-: Similar but with only one methoxy group.
Ethane, 1,1-difluoro-: Contains two fluorine atoms but no methoxy groups.
Uniqueness
Ethane, 1-(fluoromethoxy)-2-methoxy- is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties. The combination of these groups allows for unique reactivity and interactions, making it valuable in various applications.
Properties
CAS No. |
252769-26-9 |
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Molecular Formula |
C4H9FO2 |
Molecular Weight |
108.11 g/mol |
IUPAC Name |
1-(fluoromethoxy)-2-methoxyethane |
InChI |
InChI=1S/C4H9FO2/c1-6-2-3-7-4-5/h2-4H2,1H3 |
InChI Key |
IYZGYHFNFWCGBW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCF |
Origin of Product |
United States |
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